

Check Availability & Pricing

## UMM-766 toxicity profile and adverse effects in mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | UMM-766   |           |  |  |  |
| Cat. No.:            | B15568508 | Get Quote |  |  |  |

# UMM-766 Technical Support Center: Murine Studies

This technical support center provides guidance for researchers utilizing the nucleoside analog **UMM-766** in murine models. The information is based on available preclinical data and is intended to assist with experimental design and troubleshooting.

## Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of **UMM-766** in mice?

A1: Based on initial tolerability studies, **UMM-766** is generally well-tolerated in BALB/c mice when administered orally. Doses of 1, 3, and 10 mg/kg given once daily for seven days did not result in observable signs of toxicity, altered physical appearance, or behavioral changes during a 14-day observation period[1].

Q2: Have any adverse effects been reported in mice treated with **UMM-766**?

A2: Current literature does not detail specific adverse effects of **UMM-766** in mice within the tested dose range of 1-10 mg/kg[1][2]. Studies have primarily focused on the therapeutic efficacy against orthopoxvirus infections, where the compound was found to reduce disease severity, including respiratory damage, in infected animals[2].

Q3: What is the mechanism of action of UMM-766?



A3: **UMM-766** is a nucleoside analog that functions as a DNA-dependent RNA polymerase (DdRp) inhibitor. It is believed to inhibit poxvirus DNA polymerase, thereby limiting viral replication[2][3].

**Troubleshooting Guide** 

| Issue                                                 | Potential Cause                                                                                                                                                                                                                                                                                      | Recommended Action                                                                                                                                                                                                                                                                                  |
|-------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected morbidity or mortality in treated animals. | - Dosing error: Incorrect calculation or administration of UMM-766 Vehicle toxicity: The vehicle used to dissolve or suspend UMM-766 may have inherent toxicity Underlying health status of animals: Preexisting conditions in the mouse colony could be exacerbated by the experimental procedures. | - Verify dose calculations and administration technique. Ensure proper calibration of equipment Conduct a vehicle-only control group to assess the effects of the vehicle alone Source animals from a reputable vendor and ensure they are healthy and acclimatized before starting the experiment. |
| Inconsistent therapeutic efficacy.                    | - Route of administration: Improper oral gavage technique can lead to inconsistent dosing Compound stability: UMM-766 solution may not be stable over the course of the experiment Timing of administration: The timing of the first dose relative to infection is critical for antiviral efficacy.  | - Ensure personnel are proficient in oral gavage Prepare fresh solutions of UMM-766 daily unless stability data indicates otherwise Adhere strictly to the planned dosing schedule as outlined in the experimental protocol.                                                                        |

### **Quantitative Data Summary**

Published studies on the toxicity of **UMM-766** in mice have focused on its tolerability at therapeutic doses rather than establishing a full toxicity profile. The following table summarizes the available data.



| Parameter    | Dose<br>(mg/kg/day) | Duration      | Mouse<br>Strain | Observation<br>s                                                                               | Reference |
|--------------|---------------------|---------------|-----------------|------------------------------------------------------------------------------------------------|-----------|
| Tolerability | 1, 3, 10            | 7 days (oral) | BALB/c          | Well- tolerated; no observable signs of toxicity, changes in physical appearance, or behavior. | [1]       |
| Survival     | 1, 3, 10            | 7 days (oral) | BALB/c          | No drug-<br>related<br>mortality<br>reported.                                                  | [1]       |

# Experimental Protocols General Tolerability Study in BALB/c Mice

This protocol is based on the methodology described in the available literature[1].

- 1. Animals:
- Six- to eight-week-old male and female BALB/c mice.
- 2. Housing:
- House animals in appropriate caging with access to food and water ad libitum.
- Maintain a 12-hour light/dark cycle.
- Allow for an acclimatization period of at least 7 days before the start of the experiment.
- 3. Groups:
- Group 1: Vehicle control (e.g., saline).



- Group 2: 1 mg/kg UMM-766.
- Group 3: 3 mg/kg UMM-766.
- Group 4: 10 mg/kg UMM-766.
- (n=4 per group, equal numbers of males and females).
- 4. Drug Administration:
- Prepare **UMM-766** in the appropriate vehicle.
- Administer the assigned treatment once daily via oral gavage for 7 consecutive days.
- 5. Monitoring:
- Observe animals daily for changes in physical appearance, natural and provoked behaviors, and any signs of toxicity.
- Record body weights daily.
- Continue monitoring for a total of 14 days from the first dose.
- 6. Endpoint:
- At the end of the 14-day observation period, animals may be euthanized for tissue collection and histopathological analysis if required.

### **Signaling Pathways and Experimental Workflows**

At present, there is no published information detailing the specific signaling pathways affected by **UMM-766** toxicity in mice. The primary mechanism of action is understood to be the inhibition of viral DNA polymerase[2][3].

Below is a generalized experimental workflow for assessing the tolerability of a compound like **UMM-766** in mice.





Click to download full resolution via product page

Caption: General workflow for a murine tolerability study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Orally available nucleoside analog UMM-766 provides protection in a murine model of orthopox disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [UMM-766 toxicity profile and adverse effects in mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568508#umm-766-toxicity-profile-and-adverse-effects-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com